molecular formula C10H11Cl2NO2 B8019378 Ethyl 2,4-dichloro-5,6-dimethylnicotinate CAS No. 77629-52-8

Ethyl 2,4-dichloro-5,6-dimethylnicotinate

Cat. No.: B8019378
CAS No.: 77629-52-8
M. Wt: 248.10 g/mol
InChI Key: KJFHEXAQPDSFKJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5,6-dimethylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of two chlorine atoms and two methyl groups attached to the nicotinate ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-5,6-dimethylnicotinate typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification. The reaction conditions often include the use of thionyl chloride or phosphorus trichloride for chlorination, and ethanol in the presence of a catalyst such as sulfuric acid for esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as ethyl 2,4-dimethoxy-5,6-dimethylnicotinate can be formed.

    Reduction Products: Reduced derivatives like ethyl 2,4-dichloro-5,6-dimethylpyridine.

    Oxidation Products: Oxidized compounds such as ethyl 2,4-dichloro-5,6-dimethylnicotinic acid.

Scientific Research Applications

Ethyl 2,4-dichloro-5,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2,4-dichloro-6-methylnicotinate
  • Ethyl 2,4-dichloro-5-methylnicotinate
  • Ethyl 2,4-dichloro-3,5-dimethylnicotinate

Comparison: Ethyl 2,4-dichloro-5,6-dimethylnicotinate is unique due to the specific positioning of its chlorine and methyl groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

ethyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-4-15-10(14)7-8(11)5(2)6(3)13-9(7)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFHEXAQPDSFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163841
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77629-52-8
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77629-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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